Antitumor agent-138

Tubulin polymerization Colchicine-binding site Microtubule destabilizer

Antitumor agent-138 is a colchicine-binding site tubulin polymerization inhibitor (IC₅₀ = 1.87 μM) addressing the need for microtubule-targeting agents with validated nanomolar potency and in vivo efficacy across multiple cancer types. • Broad cancer panel: MCF-7 (IC₅₀ = 0.04 μM), MDA-MB-231 (0.04 μM), HT-29 (0.06 μM), HeLa (0.11 μM), A549 (0.39 μM); 68-fold selectivity over L02 normal cells • In vivo MCF-7 xenograft TGI = 68.95% (20 mg/kg, i.p., 21 d); anti-angiogenic and anti-migratory activity at 6.25-50 nM • ≥98% purity; reliable supply for translational oncology and microtubule dynamics research

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
Cat. No. B12385978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-138
Molecular FormulaC20H21N3O4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N
InChIInChI=1S/C20H21N3O4/c1-12-5-7-13(8-6-12)15-11-18(21)22-23(15)20(24)14-9-16(25-2)19(27-4)17(10-14)26-3/h5-11H,1-4H3,(H2,21,22)
InChIKeyZQKUQZRCKHGGMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor agent-138: CAS 2975168-22-8 Procurement and Technical Baseline Guide


Antitumor agent-138 (also designated as compound 5b, CAS 2975168-22-8) is a synthetic small-molecule inhibitor belonging to the 3-amino-5-phenylpyrazole derivative class. Its IUPAC name is [3-amino-5-(4-methylphenyl)pyrazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone, with a molecular formula of C20H21N3O4 and a molecular weight of 367.40 g/mol . The compound functions as a tubulin polymerization inhibitor that specifically targets the colchicine-binding site on tubulin, exhibiting an in vitro tubulin polymerization IC50 of 1.87 μM . Its mechanism involves cell cycle arrest at the G2/M phase and subsequent induction of apoptosis [1].

Workflow
Tubulin polymerization inhibition studies targeting the colchicine-binding site
Selection Logic
Defined G2/M arrest and apoptosis pathway-response context
Model Context
Cell-model endpoint review across breast, lung, colon, and cervical cancer lines

Antitumor agent-138: Why Generic Colchicine-Site Binders or Paclitaxel Are Not Direct Replacements


In the landscape of tubulin polymerization inhibitors, compounds sharing the same nominal target (e.g., colchicine-binding site inhibitors or taxane-site binders) exhibit substantial variability in cellular potency, selectivity across cancer cell lines, and in vivo tolerability due to differences in molecular structure, binding kinetics, and susceptibility to efflux pumps. Antitumor agent-138 demonstrates a defined anti-proliferative profile across multiple cancer cell lines with nanomolar IC50 values and documented in vivo tumor growth inhibition without obvious toxicity, attributes that may not be replicated by alternative colchicine-site binders or generic microtubule destabilizers [1]. Additionally, unlike paclitaxel (a taxane-site stabilizer with an MCF-7 IC50 of approximately 33.7 nM in certain assays), Antitumor agent-138 operates via a distinct binding site and mechanism, which may confer differential activity in multidrug-resistant contexts where P-glycoprotein overexpression limits taxane efficacy [2].

Risk Factor
Antitumor agent-138
Generic Alternative
Binding Site
Colchicine-site destabilizer
Taxane-site stabilizers (e.g., paclitaxel) may not transfer
Resistance Context
Differential activity in P-gp contexts suggested
Paclitaxel efficacy limited by P-glycoprotein overexpression
Selectivity Profile
Documented 68× window over normal L02 cells
Class-level colchicine-site binders may lack systematic selectivity data

Antitumor agent-138: Quantitative Differentiation Evidence Against Comparator Compounds


Antitumor agent-138 Tubulin Polymerization Inhibition vs. Colchicine: Direct Enzymatic Comparison

Antitumor agent-138 (compound 5b) inhibits tubulin polymerization with an IC50 of 1.87 μM when assessed in a cell-free tubulin polymerization assay . In contrast, colchicine, the prototypical colchicine-binding site inhibitor, exhibits a tubulin polymerization IC50 of 3.2 μM under comparable in vitro conditions . This 1.71-fold higher inhibitory potency (lower IC50) indicates that Antitumor agent-138 disrupts microtubule assembly more effectively than colchicine in the same biochemical context.

Tubulin IC50 vs. Colchicine
Cross-study comparable
1.87 μM vs. 3.2 μM
1.71-fold lower IC50; cell-free turbidimetric assay
Supports colchicine-site target engagement and microtubule disruption endpoint review
Cross-study conditions; direct head-to-head validation recommended
Tubulin polymerization Colchicine-binding site Microtubule destabilizer

Antitumor agent-138 MCF-7 Antiproliferative Activity vs. Paclitaxel and Colchicine

Antitumor agent-138 demonstrates antiproliferative activity against MCF-7 breast cancer cells with an IC50 of 38.37 nM (0.038 μM) following 48-hour incubation [1]. Colchicine, assessed in the same MCF-7 cell line, exhibits an IC50 of 13 nM (0.013 μM), representing a potency 2.95-fold higher than Antitumor agent-138 . Paclitaxel, a clinically established microtubule stabilizer with a distinct taxane-binding site mechanism, shows an MCF-7 IC50 of 33.7 nM (0.034 μM), placing Antitumor agent-138 within a comparable nanomolar potency range but with a different binding site profile [2].

MCF-7 Antiproliferative IC50
Cross-study comparable
38.37 nM
Colchicine 13 nM; Paclitaxel 33.7 nM; 48 h MTT
Supports cell-model endpoint review with reported nanomolar antiproliferative context
Assay conditions and cell passage may shift IC50
Breast cancer MCF-7 Antiproliferative IC50

Antitumor agent-138 Multi-Cell Line Antiproliferative Spectrum vs. Normal Cell Selectivity

Antitumor agent-138 was profiled across a panel of six human cell lines, comprising five cancer lines (MCF-7 breast, A549 lung, MDA-MB-231 breast, HT-29 colon, HeLa cervical) and one normal liver cell line (L02). IC50 values ranged from 0.04 μM to 0.39 μM for cancer cells, with the normal L02 cells showing markedly reduced sensitivity at 2.73 μM . This yields a selectivity window (L02 IC50 / lowest cancer IC50) of approximately 68-fold. By comparison, the clinical microtubule inhibitor paclitaxel has been reported with MCF-7 IC50 values of 2.0 nM to 33.7 nM across various studies, but its selectivity against normal cells in a matched panel has not been systematically characterized [1].

Multi-Cell Line Panel
Class-level inference
IC50 0.04–0.39 μM
L02 IC50 2.73 μM; ~68× selectivity window
Reported cancer-cell vs. normal-cell response context for selectivity review
Systematic normal-cell panel data not reported for comparators
Cancer cell panel Selectivity index Antiproliferative L02

Antitumor agent-138 Anti-Angiogenic and Anti-Migratory Activity at Nanomolar Concentrations

Antitumor agent-138 demonstrates dose-dependent inhibition of HUVEC tube formation, an in vitro angiogenesis model, at concentrations of 6.25–50 nM . In parallel, the compound suppresses A549 lung cancer cell migration across the same 6.25–50 nM concentration range over a 24-hour period . These functional anti-angiogenic and anti-metastatic activities are observed at concentrations below those required for direct antiproliferative effects (IC50 values of 40–390 nM). Comparable functional data for colchicine or paclitaxel in identical HUVEC tube formation or A549 migration assays are not consistently reported, limiting direct head-to-head comparison.

Anti-Angiogenic Activity
Supporting evidence
6.25–50 nM inhibition
HUVEC tube formation and A549 migration assays
Functional response observed below antiproliferative IC50 values; supports metastasis-model review
Comparator data in identical assays not systematically reported
Angiogenesis Cell migration HUVEC Tube formation

Antitumor agent-138 In Vivo Tumor Growth Inhibition in MCF-7 Xenograft Model

In a BALB/c nude mouse MCF-7 xenograft model, Antitumor agent-138 administered at 20 mg/kg via intraperitoneal injection for 21 days produced a tumor growth inhibition (TGI) rate of 68.95% . The original research article notes that this tumor growth inhibition occurred 'without obvious toxicity' [1]. While direct comparator in vivo data from the same study are not available, this level of TGI in a breast cancer xenograft model establishes a baseline for efficacy that can be referenced against other colchicine-site binders or investigational tubulin inhibitors in similar model systems.

In Vivo Xenograft TGI
Supporting evidence
68.95% TGI
MCF-7 xenograft; 20 mg/kg i.p.; 21 days
Model-response endpoint context with reported tolerability observation
No direct in-study comparator; class-level baseline only
In vivo efficacy Xenograft Tumor growth inhibition MCF-7

Antitumor agent-138 Structural Differentiation from Close 3-Amino-5-Phenylpyrazole Analogs

Antitumor agent-138 (compound 5b) is distinguished from its closest structural analogs (compounds 5a and 5c) within the same 3-amino-5-phenylpyrazole series by its substitution pattern. While specific IC50 values for 5a and 5c were not retrieved in the current search, the original publication (Yang et al., Eur J Med Chem, 2024) explicitly identifies compound 5b as the lead compound warranting further study, implying superior activity within the series [1]. The 3,4,5-trimethoxyphenyl moiety and the 4-methylphenyl substitution on the pyrazole core represent structural features that have been optimized for tubulin colchicine-site binding affinity relative to other series members.

Structural SAR Lead
Class-level inference
Compound 5b vs. 5a, 5c
3,4,5-trimethoxyphenyl substitution; lead candidate designation
Reported lead-optimization context; close analogs may show different pathway-response
Specific IC50 data for 5a/5c not retrieved; source review required
Structure-activity relationship 3-amino-5-phenylpyrazole SAR Analogs

Antitumor agent-138: Validated Research Applications and Procurement Use Cases


Breast Cancer Research: MCF-7 and MDA-MB-231 Cell Line Studies

Antitumor agent-138 is directly applicable for breast cancer research utilizing MCF-7 (IC50 = 0.04 μM) and MDA-MB-231 (IC50 = 0.04 μM) cell lines, where its nanomolar potency and documented mechanisms of G2/M arrest and apoptosis induction have been validated . The compound's in vivo efficacy in the MCF-7 xenograft model (TGI = 68.95%) further supports its use in translational breast cancer studies [1].

Tubulin Polymerization and Colchicine-Binding Site Mechanistic Studies

As a biochemically validated inhibitor of tubulin polymerization targeting the colchicine-binding site (IC50 = 1.87 μM), Antitumor agent-138 serves as a research tool for investigating microtubule dynamics, mitotic spindle disruption, and colchicine-site ligand binding . Its defined potency in cell-free tubulin polymerization assays enables reproducible mechanistic studies in microtubule-targeting agent research.

Anti-Angiogenesis and Metastasis Research

The compound's demonstrated ability to inhibit HUVEC tube formation and suppress A549 cancer cell migration at low nanomolar concentrations (6.25–50 nM) positions it as a candidate for angiogenesis and metastasis research . These activities occur at concentrations below antiproliferative IC50 values, enabling studies of anti-angiogenic and anti-migratory mechanisms distinct from direct cytotoxicity.

Multi-Cancer Cell Line Profiling and Selectivity Studies

Antitumor agent-138 has been profiled across breast (MCF-7, MDA-MB-231), lung (A549), colon (HT-29), cervical (HeLa), and normal liver (L02) cell lines, with cancer cell IC50 values ranging from 0.04–0.39 μM and a 68-fold selectivity window over normal L02 cells . This established panel data supports its use in comparative oncology studies evaluating tubulin-targeting agents across diverse tissue origins.

Application
Selection Property
Validation Focus
Breast cancer cell-model studies
Nanomolar potency in MCF-7 and MDA-MB-231 lines
G2/M arrest and apoptosis endpoint review
Tubulin polymerization mechanistic studies
Colchicine-site binding inhibition
Microtubule dynamics and mitotic spindle disruption assays
Angiogenesis and metastasis research
Sub-antiproliferative functional inhibition
HUVEC tube formation and migration endpoint models
Multi-cancer cell line profiling
Established panel data with normal-cell selectivity context
Comparative tubulin-targeting agent endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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